Oxygen(2-);tungsten;dichloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

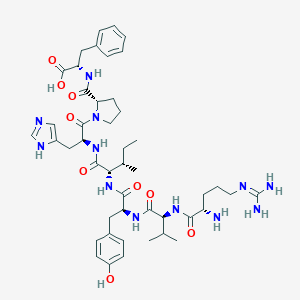

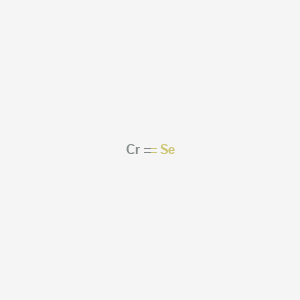

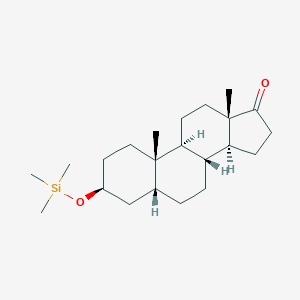

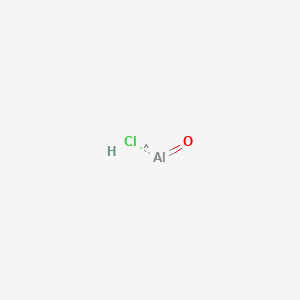

“Oxygen(2-);tungsten;dichloride” is a chemical compound with the molecular formula Cl2O2W . It is also known as Tungsten dichloride dioxide or Tungstyl chloride . This compound is a yellow-colored solid and is used as a precursor to other tungsten compounds .

Molecular Structure Analysis

The molecular structure of “Oxygen(2-);tungsten;dichloride” consists of two oxygen atoms, one tungsten atom, and two chlorine atoms . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements, atom valence, mixture, or salt .科学的研究の応用

Tungsten Halides and Oxyhalides

Tungsten halides and oxyhalides are a class of inorganic compounds that have been studied extensively . They exhibit a variety of properties that make them useful in different applications. For example, they can be used in the production of other tungsten compounds or as catalysts in certain chemical reactions .

Tungsten Oxides

Tungsten oxides are another class of tungsten compounds with a wide range of applications. They can be used in the production of smart windows that change their transparency in response to changes in light intensity . They also have potential applications in optoelectronics .

Magnéli Phases and Tungsten Bronzes

Magnéli phases and tungsten bronzes are types of tungsten oxides that have unique electrical properties. They can be used in the production of certain types of electronic devices .

Iso- and Heteropolyoxotungstates

Iso- and heteropolyoxotungstates are complex tungsten compounds that have been studied for their potential use in a variety of applications. For example, they can be used in the production of certain types of catalysts .

Gas Sensing and Photocatalysis

Tungsten oxides have been studied for their potential use in gas sensing and photocatalysis . These materials can detect certain types of gases and can also catalyze certain types of chemical reactions when exposed to light .

Energy Storage

Tungsten oxides can be used in the production of supercapacitors, which are devices that can store large amounts of electrical energy . This makes them useful in a variety of applications, including electric vehicles and renewable energy systems .

作用機序

Target of Action

Tungsten compounds are known to interact with various enzymes, particularly those involved in redox reactions . Oxygen, on the other hand, is essential for human survival and is used in clinical conditions where there is a lack of oxygen .

Mode of Action

Tungsten compounds are known to participate in redox reactions involving carbon, nitrogen, and sulfur atoms of key metabolites . Oxygen therapy increases the arterial pressure of oxygen and is effective in improving gas exchange and oxygen delivery to tissues .

Biochemical Pathways

Molybdenum and tungsten-containing enzymes are known to catalyze oxidation-reduction reactions involving carbon, nitrogen, and sulfur atoms of key metabolites . These reactions constitute key steps in the global biogeochemical cycles of carbon, nitrogen, and sulfur .

Pharmacokinetics

Oxygen therapy is known to increase blood oxygen levels and decrease blood flow resistance in the diseased lung, leading to decreased cardiovascular workload .

Result of Action

Tungsten compounds are known to participate in redox reactions, which are crucial for various biological processes . Oxygen therapy is used to treat conditions that impair the body’s ability to take up and use gaseous oxygen .

Action Environment

The action, efficacy, and stability of Oxygen(2-);tungsten;dichloride can be influenced by various environmental factors. For instance, tungsten compounds are sensitive to moisture and undergo hydrolysis . The efficacy of oxygen therapy can be influenced by factors such as the presence of functional alveolar units .

特性

IUPAC Name |

oxygen(2-);tungsten;dichloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2O.W/h2*1H;;;/q;;2*-2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBXMVWZPVBSJY-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

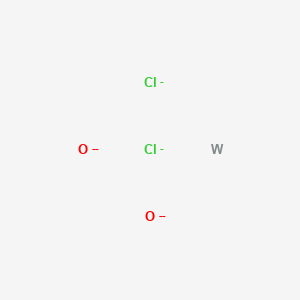

[O-2].[O-2].[Cl-].[Cl-].[W] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2O2W-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxygen(2-);tungsten;dichloride | |

CAS RN |

13520-76-8 |

Source

|

| Record name | Tungsten dichloride dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。